3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGXNSUWMCQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation. COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators.
Mode of Action
The compound interacts with its targets (iNOS and COX-2) by forming hydrophobic interactions with their active sites. This interaction results in a significant reduction in the expression of iNOS and COX-2, both at the mRNA and protein levels. This inhibits the production of nitric oxide and prostaglandins, thereby suppressing the inflammatory response.
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation. This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammation-associated disorders.
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. It achieves this by decreasing the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins. This can potentially alleviate symptoms associated with inflammation-associated disorders.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can stimulate the inflammatory response, increasing the expression of iNOS and COX-2. The compound’s ability to inhibit these enzymes even in the presence of LPS suggests it may be effective in a variety of environments.
Biological Activity
The compound 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and findings.
Synthesis and Structural Characterization
The synthesis of the compound involves several steps, including the formation of the morpholinopyrimidine moiety and subsequent coupling with the benzo[d]oxazol framework. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including those similar to our compound. For instance, compounds derived from morpholinopyrimidine have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, derivatives like V4 and V8 demonstrated a marked reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. The molecular docking studies indicated strong binding affinities to the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .
Anticancer Activity
The anticancer potential of compounds containing morpholinopyrimidine has been explored through various in vitro assays. These compounds have been evaluated against different cancer cell lines, demonstrating cytotoxic effects. For example, one study reported that morpholinopyrimidine derivatives exhibited selective inhibition against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationships (SARs) indicate that modifications to the piperazine and pyrimidine rings can enhance anticancer efficacy .
Antimicrobial Activity
In addition to anti-inflammatory and anticancer activities, the compound's antimicrobial properties have also been investigated. Studies have shown that certain derivatives exhibit activity against fungal strains such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole. This suggests that the synthesized compounds could serve as potential alternatives or adjuncts in antifungal therapy .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising activity against various biological targets, particularly in the context of anti-inflammatory and analgesic effects. The presence of the morpholinopyrimidine and piperazine moieties enhances its interaction with specific receptors and enzymes, making it a candidate for drug development.
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). For instance, studies on related morpholinopyrimidine derivatives showed that they significantly reduced iNOS and COX-2 mRNA expression in LPS-stimulated macrophage cells, indicating their potential as anti-inflammatory agents .
Analgesic Properties
The compound's ability to inhibit COX enzymes suggests it may also possess analgesic properties. In vitro assays have shown that certain derivatives exhibit high selectivity for COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to variations in biological activity. For example, substituents on the piperazine or morpholinopyrimidine rings can significantly influence the compound's affinity for its targets.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group on Phenyl Ring | Increases anti-inflammatory activity |
| Fluorine Substitution | Enhances binding affinity to COX-2 |
| Morpholine Ring | Critical for receptor interaction |
Case Studies
Several studies have investigated the biological activities of compounds related to 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one.
Study on Anti-inflammatory Effects
In a study published in RSC Publishing, researchers synthesized several derivatives and evaluated their anti-inflammatory activity in macrophages stimulated by LPS. Compounds V4 and V8 demonstrated significant inhibition of NO production and reduced protein expression of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .
Evaluation of Analgesic Activity
Another study assessed various derivatives for their analgesic properties through COX inhibition assays. The findings indicated that specific substitutions led to enhanced selectivity for COX-2, making these compounds promising candidates for further development as analgesics .
Comparison with Similar Compounds
Benzo[d]oxazolone and Benzo[d]thiazolone Derivatives
describes derivatives of 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one and its thiazolone analog. Key comparisons include:
| Feature | Target Compound | Benzo[d]oxazolone Derivatives | Benzo[d]thiazolone Derivatives |
|---|---|---|---|
| Core Structure | Benzo[d]oxazol-2(3H)-one | Benzo[d]oxazol-2(3H)-one | Benzo[d]thiazol-2(3H)-one |
| Piperazine Substituent | 6-Morpholinopyrimidin-4-yl | Varied (e.g., alkyl, aryl groups) | Varied (e.g., alkyl, aryl groups) |
| Synthesis Yield | ~63–68% (inferred) | 63–68% | 63–68% |
| Biological Activity | Not explicitly reported (inferred receptor binding) | Receptor binding (sigma, dopamine) inferred | Similar to oxazolone derivatives |
The thiazolone analogs exhibit similar synthetic yields but may differ in receptor affinity due to sulfur’s electronegativity versus oxygen, altering binding pocket interactions .
AG-0029: A Dopamine/Histamine Receptor Ligand
The compound 7-(4-(3-(4-(morpholinomethyl)phenoxy)propyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one (AG-0029) shares structural motifs with the target compound but differs in the piperazine substituent (morpholinomethylphenoxypropyl vs. morpholinopyrimidinyl). Key distinctions:
AG-0029’s morpholinomethylphenoxypropyl group may enhance blood-brain barrier penetration, whereas the target compound’s pyrimidine ring could favor interactions with nucleotide-binding domains (e.g., kinase or sigma receptors) .
Functional Comparison with Sigma Receptor Ligands
Sigma-2 Receptor Agonists (e.g., CB-64D)
Sigma-2 receptors are overexpressed in tumors and implicated in apoptosis. The target compound’s morpholinopyrimidine group resembles sigma-2 ligands like CB-64D, which induce caspase-independent apoptosis .
Calcium Signaling Modulation
Sigma-2 ligands like BD737 and CB-64D trigger Ca$ ^{2+} $ release from endoplasmic stores in SK-N-SH neuroblastoma cells . Structural similarities between the target compound and these ligands (e.g., piperazine linkers) suggest it may also modulate Ca$ ^{2+} $ signaling, though empirical data are lacking.
Comparison with Heterocyclic Derivatives in Recent Studies
and highlight compounds with pyrimidine and triazolopyridinone cores linked to piperazines. For example, 4i and 4j incorporate coumarin and tetrazole groups, differing in solubility and photophysical properties. The target compound’s benzo[d]oxazolone core may offer superior stability compared to coumarin derivatives in physiological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, and how can reaction yields be improved?
- Methodology :
- Use a multi-step approach involving condensation of morpholine-substituted pyrimidine with piperazine derivatives, followed by coupling to a benzo[d]oxazolone scaffold.
- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) based on analogous syntheses. For example, piperazine-morpholine hybrids in achieved 51–53% yields under reflux conditions .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
Q. How can structural characterization of this compound be rigorously validated?
- Methodology :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally related compounds (e.g., piperazine-morpholine derivatives in showed characteristic piperazine CH2 signals at δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular formula (e.g., target [M+H]+ ion with <2 ppm error). reported HRMS data for benzoxazolone derivatives with 0.5–1.2 ppm accuracy .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from theoretical values, as in ) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase buffered at pH 6.5 (e.g., ammonium acetate/acetic acid, as in ) .
- TGA/DSC : Monitor thermal degradation profiles to identify decomposition thresholds (e.g., >200°C for stable morpholine derivatives).
Advanced Research Questions
Q. How do structural modifications to the piperazine or morpholine moieties affect bioactivity?
- Methodology :
- Design analogs with substitutions (e.g., fluorophenyl or benzodioxole groups, as in and ) and compare IC50 values in target assays .
- Use molecular docking to predict binding affinity changes at receptor sites (e.g., piperazine’s role in hydrogen bonding with kinase targets).
Q. How can contradictions in spectral data between synthetic batches be resolved?
- Case Study :
- If NMR signals for the morpholine ring vary, perform variable-temperature NMR to detect conformational flexibility (e.g., chair-to-boat transitions in piperazine rings) .
- Cross-validate with X-ray crystallography (e.g., resolved piperazine-morpholine conformers using single-crystal analysis) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (<3 for optimal permeability), PSA (<90 Ų for blood-brain barrier penetration), and CYP450 inhibition risks.
- Compare with experimental data from microsomal stability assays (e.g., used hepatocyte models for triazole-pyrimidine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
